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Pharmacokinetic Profile

The pharmacokinetics (PK) of trotabresib have been evaluated across several studies, with detailed

parameters available from the phase I study CC-90010-ST-001.

Parameter Value (Mean)

Dose 45 mg (4 days on/24 days off)

C~max~ 374 ng/mL

T~max~ 2-4 hours

AUC~0-24h~ 1860 h·ng/mL

Effective t~1/2~ ~20-24 hours

Food Effect No clinically relevant impact [1] [2].

A pivotal "window-of-opportunity" study (CC-90010-GBM-001) provided direct evidence of trotabresib's

brain penetration. In patients with recurrent high-grade glioma who received trotabresib before salvage

surgery, the drug was detectable in resected brain tumor tissue. The mean concentration ratio between
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brain tumor tissue and plasma was 0.84, with an estimated unbound partition coefficient (K~p,uu~) of

0.37, indicating notable penetration of the blood-brain-tumor barrier [3] [4].

Pharmacodynamic Profile & Mechanism

Trotabresib exerts its effects by potently and reversibly binding to BET proteins, thereby disrupting their

interaction with acetylated histones and leading to the downregulation of key oncogenes.
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Simplified pathway of BET inhibition by trotabresib, leading to suppression of oncogene transcription.

Key pharmacodynamic (PD) evidence includes:
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Blood-based PD: A strong, dose-dependent reduction in the mRNA expression of CCR1 (C-C

Chemokine Receptor Type 1) in whole blood, confirming systemic target engagement [1] [5].
Tumor-based PD: Modulation of pharmacodynamic markers was observed in resected brain tumor

tissue, including downregulation of MYC and FOSL1, which are key drivers of cell proliferation and
survival [3] [5].

Combination Rationale: Preclinical data shows that trotabresib downregulates MGMT expression,
which may help overcome resistance to temozolomide in glioblastoma [6].

Clinical Trial Efficacy & Safety

Trotabresib has shown encouraging antitumor activity and a manageable safety profile in heavily pretreated

patients.

Tumor Type Efficacy Findings
Safety Findings (Most
Common Grade 3/4 TRAEs)

Advanced Solid Tumors
(N=69, Part A)

Clinical Benefit Rate (SD≥4 mos):

17.4%. Durable stable disease
observed, with some patients on

treatment for >2 years [1] [2].

Thrombocytopenia, anemia,

neutropenia, elevated
transaminases [1] [2].

Relapsed/Refractory
DLBCL (N=23, Part B)

Objective Response Rate: 13.0% [1]

[2].

Thrombocytopenia (78%),

anemia (26%), neutropenia
(26%) [1] [2].

High-Grade Glioma
(Recurrent) (N=20)

6-month PFS: 12%. Two patients
remained on treatment with stable

disease at cycles 25 and 30 [3].

Thrombocytopenia was the
most frequent grade 3/4 event

during maintenance [3].

Newly Diagnosed GBM
(Combination) (N=32)

RP2D of trotabresib established at 30

mg in combination with TMZ+RT. 6-
month PFS: 57.8% (adjuvant) and

69.2% (concomitant) [6].

Combination was well tolerated;

most TRAEs were mild or
moderate [6].

Experimental Protocols for Key Assessments
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For researchers, the methodologies from key clinical studies provide a template for experimental design.

1. Clinical PK and Tissue Penetration Study (Window-of-Opportunity) [3] [4]

Study Design: Phase I, NCT04047303.
Dosing: Patients received trotabresib 30 mg/day on Days 1-4 prior to scheduled salvage resection.

Sample Collection: Blood samples for plasma PK; tumor tissue samples collected during surgery (6-
24 hours after the last dose).

Bioanalysis: Drug concentrations in plasma and brain tumor tissue homogenate were quantified
using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Non-compartmental analysis for PK parameters. The brain tumor tissue-to-plasma
ratio and unbound partition coefficient (K~p,uu~) were calculated.

2. Blood-Based Pharmacodynamics [1] [5]

Biomarker: CCR1 mRNA expression as a surrogate for target engagement.
Sample Collection: Peripheral whole blood samples collected pre-dose and at specified timepoints

post-dose.
Methodology: RNA isolation followed by quantitative reverse transcription polymerase chain
reaction (RT-qPCR).
Analysis: Fold-change in CCR1 mRNA levels relative to pre-dose baseline was calculated.

Future Research Directions

Current evidence supports the continued development of trotabresib, particularly through combination

strategies.

Ongoing Trials: A phase Ib/II study (NCT04324840) is investigating trotabresib combined with
adjuvant temozolomide and concomitant temozolomide plus radiotherapy in patients with newly

diagnosed glioblastoma [3] [6].
Novel Combinations: Emerging preclinical evidence suggests that rapid upregulation of FGFR1 is a

key resistance mechanism to BET inhibition in glioblastoma. Co-targeting BET and FGFR1
demonstrates strong synergistic antitumor effects in vitro and in vivo, presenting a promising avenue

for future clinical exploration [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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